molecular formula C15H32N2O B14273575 N-[3-(Diethylamino)propyl]octanamide CAS No. 168972-13-2

N-[3-(Diethylamino)propyl]octanamide

Cat. No.: B14273575
CAS No.: 168972-13-2
M. Wt: 256.43 g/mol
InChI Key: ZHNODPFBLLDRDH-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)propyl]octanamide is a tertiary amine-containing amphiphilic compound characterized by a diethylamino group attached to a propyl chain, which is further linked to an octanamide moiety. The compound’s amphiphilic nature, combining hydrophobic (octanamide) and hydrophilic (diethylamino) regions, renders it suitable for applications in surfactants, drug delivery systems, or stimuli-responsive materials.

Key physicochemical properties inferred from similar compounds include:

  • Molecular formula: Likely C₁₅H₃₁N₂O (based on N-[3-(dimethylamino)propyl]octanamide’s formula, C₁₃H₂₇N₂O , adjusted for diethyl substitution).
  • Molecular weight: ~283.4 g/mol (estimated).
  • Solubility: Expected to exhibit pH-dependent solubility due to the protonatable diethylamino group, with enhanced hydrophilicity in acidic conditions.

Properties

CAS No.

168972-13-2

Molecular Formula

C15H32N2O

Molecular Weight

256.43 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]octanamide

InChI

InChI=1S/C15H32N2O/c1-4-7-8-9-10-12-15(18)16-13-11-14-17(5-2)6-3/h4-14H2,1-3H3,(H,16,18)

InChI Key

ZHNODPFBLLDRDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCN(CC)CC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Substitution Effects

    The following table summarizes structural analogues and their key differences:

    Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Applications/Properties Evidence Source
    N-[3-(Diethylamino)propyl]octanamide C₁₅H₃₁N₂O* -C₈H₁₅ ~283.4 Surfactants, stimuli-responsive materials (inferred)
    N-[3-(Dimethylamino)propyl]octanamide C₁₃H₂₇N₂O -C₈H₁₅ 241.4 Biochemical coupling agents
    N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMAAm) C₁₀H₁₉N₂O -CH₂C(CH₃)CO 199.3 Nanocomposite hydrogels, biocompatible materials
    N-[3-(Diethylamino)propyl]methacrylamide (DEAPMA) C₁₂H₂₃N₂O -CH₂C(CH₃)CO 227.3 Thermo-/pH-responsive polymers
    N-[3-(Dimethylamino)propyl]octadecanamide C₂₃H₄₈N₂O -C₁₈H₃₅ 368.6 Surface modification, surfactants

    Notes:

    • Diethyl vs. For example, poly(DEAPMA) synthesized via RAFT polymerization exhibits phase separation temperatures (~30–50°C) sensitive to pH and molecular weight .
    • Backbone length : Longer alkyl chains (e.g., octadecanamide vs. octanamide) increase hydrophobicity, reducing solubility in polar solvents .

    Functional and Application Comparisons

    • Stimuli-responsive materials: Poly(DEAPMA) displays dual thermo- and pH-responsiveness, whereas dimethylamino analogues (e.g., DMAPMAAm) are primarily pH-responsive. For instance, DMAPMAAm-based hydrogels show swelling transitions at pH 6–8, making them suitable for drug delivery .
    • Industrial applications: this compound’s amphiphilicity is leveraged in flotation agents (e.g., DMAPMA copolymers enhance lithium mica recovery by 33.1% compared to traditional amines ). In contrast, octadecanamide derivatives are used in surface coatings for controlled hydrophobicity .

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